molecular formula C12H13F3N2O B069654 1-[2-(Trifluoromethyl)benzoyl]piperazine CAS No. 179534-78-2

1-[2-(Trifluoromethyl)benzoyl]piperazine

Cat. No. B069654
M. Wt: 258.24 g/mol
InChI Key: VDWDAGOWIJYIGH-UHFFFAOYSA-N
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Description

"1-[2-(Trifluoromethyl)benzoyl]piperazine" is a compound involved in various chemical reactions and possesses unique physical and chemical properties. It is a subject of interest due to its synthesis process and potential applications in different fields of chemistry and pharmacology, excluding its use as a drug.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including nucleophilic substitution reactions, trifluoroacetylation, and cyclization processes. For instance, compounds similar to "1-[2-(Trifluoromethyl)benzoyl]piperazine" are synthesized from starting materials through a series of reactions, including hydrazinolysis and condensation (Zhang Sheng-ju, 2008). Another approach involves the nucleophilic substitution reaction of certain piperazine derivatives with sulfonyl and acid chlorides to yield novel compounds with potential antimicrobial activities (L. Mallesha & K. Mohana, 2011).

Molecular Structure Analysis

The molecular structure of "1-[2-(Trifluoromethyl)benzoyl]piperazine" derivatives is characterized using various spectroscopic techniques, including IR, NMR, and MS. The analysis reveals the planarity of certain rings and the chair conformation of the piperazine ring, a common feature in such molecules (S. Özbey et al., 1998).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including acylation, sulfonylation, and reactions with different reagents to introduce or modify functional groups. Their chemical properties are influenced by the presence of the trifluoromethyl group, which can impact the reaction pathways and product formation (A. Rulev et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of "1-[2-(Trifluoromethyl)benzoyl]piperazine" derivatives, are closely related to their molecular structure. The crystalline structure can be analyzed using X-ray crystallography, revealing the conformation of the piperazine ring and the overall geometry of the molecule (C. Ananda Kumar et al., 2007).

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A study by Mallesha and Mohana (2011) synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, including a compound with a 2-trifluoromethyl benzenesulfonyl moiety, which exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. Another derivative showed moderate antioxidant activity (Mallesha & Mohana, 2011).

  • Phospholipase A2 Inhibition : Binisti et al. (2001) reported that 1-benzoyl-2-alkyl piperazines, including those with trifluoromethylbenzoyl groups, are strong inhibitors of Group I and II secreted phospholipase A2s. Modifications to these compounds, like replacing the amide function with a sulfamide and introducing electrodonor substituents, improved their activity (Binisti et al., 2001).

  • Central Pharmacological Activity : Research by Brito et al. (2018) highlighted that many piperazine derivatives, including those with a benzoyl moiety, have central pharmacological activities affecting the monoamine pathway. These derivatives have been researched for potential antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).

  • Cancer Cell Cytotoxicity : Yarim et al. (2012) designed novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells (Yarim et al., 2012).

  • Anti-inflammatory Activity : Ahmed et al. (2017) synthesized new compounds including 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone and evaluated them for anti-inflammatory activity, showing significant results in vitro and in vivo (Ahmed et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

piperazin-1-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWDAGOWIJYIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587457
Record name (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)benzoyl]piperazine

CAS RN

179534-78-2
Record name (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-Boc-piperazine (1.96 g, 10.5 mmol) in dichloromethane (50 mL) was added 2-trifluoromethylbenzoyl chloride (2.09 g, 10.0 mmol) as a dichloromethane solution in the presence of triethylamine (3 mL) at 0° C. The resulting mixture was stirred at ambient temperature for 18 hours and then quenched with water (25 mL). The organic phase was washed with water, saturated NaCl, dried over MgSO4 and then concentrated in vacuo to afford the desired product as a pall yellow solid used for next step reaction without further purification.
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Synthesis routes and methods II

Procedure details

A solution of 4-(2-trifluoromethylbenzoyl)piperazine-1-carboxylic acid tert-butyl ester (0.948 g, 2.65 mmol) in 50 mL of a 1:4 mixture of trifluoroacetic acid and dichloromethane was stirred at room temperature for 20 h. After concentration in vacuo, the residue was dissolved in dichloromethane (100 mL) and washed with 1 N NaOH (10 mL), water (15 mL), and brine (15 mL). The organic phase was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to yield the title compound as a light brown oil (0.657 g, 2.54 mmol). 1H NMR (300 MHz, CDCl3) δ 7.69, 7.54, 7.30, 3.78, 3.15, 2.94, 2.76. MS (ES+) m/z 259.3 (M+1).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 4-(2-trifluoromethyl-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (2.1 g, 5.87 mmol) and MeOH.HCl (15 mL) was stirred for 30 minutes at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for a further 2 hrs. To complete the reaction HCl gas was then purged into the mixture (NaCl+H2SO4) at 0° C. for 1 hr. The methanol was then evaporated. Toluene (2×20 mL) was added and evaporated. The resultant sticky mass was recrystallized from hexane to afford 1.57 g (91% yield) of piperazin-1-yl-(2-trifluoromethyl-phenyl)-methanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
Stearoyl-CoA desaturase 1 (SCD1) catalyzes the committed step in the biosynthesis of monounsaturated fatty acids from saturated, long-chain fatty acids. Studies with SCD1 knockout …
Number of citations: 131 pubs.acs.org

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